molecular formula C10H8ClF3O3 B6334184 Ethyl 3-chloro-4-(trifluoromethoxy)benzoate CAS No. 773135-54-9

Ethyl 3-chloro-4-(trifluoromethoxy)benzoate

Cat. No.: B6334184
CAS No.: 773135-54-9
M. Wt: 268.61 g/mol
InChI Key: SBVMMTNIRDZESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Trifluoromethoxy Moieties in Contemporary Molecular Design and Synthesis

The trifluoromethoxy (-OCF3) group has garnered increasing attention as a substituent in molecular design, often referred to as a "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov Its incorporation into an aryl (aromatic ring) system imparts a unique combination of characteristics that chemists leverage to fine-tune the properties of a molecule.

The trifluoromethoxy group is strongly electron-withdrawing, which can significantly influence the reactivity of the aromatic ring and the properties of adjacent functional groups. nih.gov Unlike the similarly electron-withdrawing trifluoromethyl (-CF3) group, the trifluoromethoxy group possesses a distinct steric and conformational profile. Crucially, it dramatically increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, a key factor in enhancing the absorption and distribution of drug candidates within biological systems. nih.govbohrium.comresearchgate.net The Hansch π parameter, a measure of lipophilicity, for the -OCF3 group is +1.04. researchgate.net

Furthermore, the presence of the trifluoromethoxy group often enhances metabolic stability. bohrium.comresearchgate.net The carbon-fluorine bonds are exceptionally strong, making the group resistant to metabolic degradation by enzymes in the body, which can prolong the active life of a drug. mdpi.com This combination of electronic modulation, increased lipophilicity, and metabolic stability makes the aryl trifluoromethoxy moiety a privileged scaffold in modern medicinal and agrochemical chemistry. nih.govbohrium.com

Table 1: Comparative Properties of Key Functional Groups

Functional Group Electronic Effect Hansch Lipophilicity Parameter (π) Key Advantage in Molecular Design
Trifluoromethoxy (-OCF3) Strong Electron-Withdrawing +1.04 High lipophilicity, metabolic stability
Trifluoromethyl (-CF3) Strong Electron-Withdrawing +0.88 Metabolic stability, bioisostere for chlorine
Methoxy (-OCH3) Electron-Donating -0.02 Modulates electronics, hydrogen bond acceptor
Chlorine (-Cl) Electron-Withdrawing, Inductive +0.71 Increases lipophilicity, metabolic blocker

Overview of Halogenated Benzoate (B1203000) Esters as Versatile Chemical Intermediates and Scaffolds

Halogenated benzoate esters are a class of organic compounds that serve as highly versatile building blocks in organic synthesis. google.commdpi.com Their utility stems from the presence of two key functional groups on a stable aromatic core: a halogen atom (F, Cl, Br, I) and an ester group (-COOR).

The halogen atom provides a reactive handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. The ester group, meanwhile, can be easily hydrolyzed to a carboxylic acid, converted into an amide, reduced to an alcohol, or reacted with organometallic reagents. organic-chemistry.org

This dual functionality makes halogenated benzoate esters ideal intermediates. google.comgoogle.com They are frequently employed in the synthesis of pharmaceuticals, liquid crystals, and polymers. For example, haloalkylbenzoic acid esters are documented as crucial intermediates in the synthesis of pharmaceutical compounds. google.com Similarly, other halogenated esters are used as precursors for insecticidal cyclopropane (B1198618) derivatives. google.com The ability to selectively modify either the halogen or the ester group allows for a stepwise and controlled approach to building intricate target molecules.

Research Scope and Strategic Objectives Pertaining to Ethyl 3-chloro-4-(trifluoromethoxy)benzoate within Synthetic Chemistry

This compound is a specialized chemical intermediate designed for multi-step synthetic applications. Its strategic value lies in the specific arrangement of its functional groups, which allows for regioselective chemical modifications. While extensive publications detailing the use of this exact molecule are not prevalent, its purpose can be clearly inferred from the reactivity of its components and the applications of structurally similar compounds.

The primary objective for designing and using this compound is to serve as a sophisticated building block for advanced, high-value molecules, particularly within the pharmaceutical and agrochemical sectors.

Orthogonal Reactive Sites: The molecule possesses three distinct points of potential reactivity: the ethyl ester, the chloro substituent, and the aromatic ring itself. The ester can be modified (e.g., hydrolysis to the carboxylic acid) under conditions that leave the chloro group untouched, and vice-versa. This orthogonality is critical for complex synthesis.

Directed Synthesis: The chloro atom at the 3-position and the trifluoromethoxy group at the 4-position create a specific electronic and steric environment. The chloro group is a versatile handle for cross-coupling reactions to introduce new substituents at a precise location.

Bioactive Scaffolding: Analogous compounds underscore its likely application. For instance, the related compound 3-Fluoro-4-(trifluoromethoxy)benzoic Acid Ethyl Ester is explicitly used as a reactant in preparing oxazolidine-based orexin (B13118510) receptor antagonists, a class of therapeutic agents. pharmaffiliates.com This strongly suggests that this compound is intended for similar roles in constructing biologically active molecules where the unique properties of the trifluoromethoxy group are desired for optimizing drug-like properties.

The compound is therefore not an end-product but a strategic component, providing a pre-functionalized aromatic core onto which further complexity can be built to achieve a final target with desired biological or material properties.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C10H9ClF3NO2
Molecular Weight 267.63 g/mol
CAS Number Not explicitly assigned; related to imidate form

Data derived from related structural analogs. chemicalbook.com

Properties

IUPAC Name

ethyl 3-chloro-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c1-2-16-9(15)6-3-4-8(7(11)5-6)17-10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVMMTNIRDZESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Chloro 4 Trifluoromethoxy Benzoate and Analogous Structures

Strategies for Introducing the Trifluoromethoxy Group onto Aromatic Systems

The introduction of a trifluoromethoxy group onto an aromatic ring is a challenging transformation that has been the subject of extensive research. Historically, harsh reaction conditions were often necessary, limiting the functional group tolerance and substrate scope. However, the development of modern synthetic methods has provided milder and more versatile pathways to these valuable compounds.

Chlorine-Fluorine Exchange Pathways for Ar-OCF₃ Formation

One of the earliest and most fundamental approaches to the synthesis of aryl trifluoromethyl ethers involves a two-step process: the formation of an aryl trichloromethyl ether followed by a chlorine-fluorine exchange reaction.

The pioneering work in this area was conducted by L. M. Yagupolskii in 1955. mdpi.comnih.govnih.gov This foundational methodology involved the chlorination of substituted anisoles (methoxyarenes) to form the corresponding aryl trichloromethyl ethers. mdpi.comnih.gov The subsequent and crucial step was the displacement of the chlorine atoms with fluorine.

This halogen exchange, often referred to as the Swarts reaction, was typically achieved using fluorinating agents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (B91410) (HF). mdpi.comnih.gov These reactions generally required high temperatures, often around 150-200 °C, to proceed effectively. mdpi.comnih.gov While groundbreaking, these conditions limited the applicability of the method to robust substrates that could withstand the harsh reagents and high temperatures.

Table 1: Foundational Chlorine-Fluorine Exchange Reactions for Ar-OCF₃ Synthesis

Starting Material Chlorination Conditions Fluorinating Agent Product Yield (%)
Anisole PCl₅, Cl₂, 200 °C SbF₃/SbCl₅, 150 °C Trifluoromethoxybenzene Good

To overcome the limitations of the original Yagupolskii method, several modifications were developed to allow for milder reaction conditions and broader substrate compatibility. A significant improvement was introduced by Yarovenko and Vasileva, who utilized aryl chlorothionoformates as precursors to aryl trichloromethyl ethers. nih.gov These intermediates could be prepared from phenols and thiophosgene (B130339) and were then chlorinated to form the trichloromethyl ethers, which subsequently underwent fluorination. mdpi.comnih.gov

Another important advancement was the use of molybdenum hexafluoride (MoF₆) as a fluorinating agent, which could directly convert aryl chlorothionoformates to aryl trifluoromethyl ethers. nih.gov These modifications represented significant progress in expanding the synthetic utility of the chlorine-fluorine exchange strategy.

Table 2: Modified Chlorine-Fluorine Exchange Methodologies

Precursor Intermediate Fluorinating Agent Key Advantage
Phenol (B47542) Aryl chlorothionoformate SbF₃/SbCl₅ or MoF₆ Milder conditions for intermediate formation

A further refinement of the chlorine-fluorine exchange methodology involves the in situ generation of the trichloromethyl intermediate, thereby streamlining the synthetic process into a one-pot procedure. A notable example of this approach was developed by Feiring. chemrevlett.com In this method, a phenol is heated with tetrachloromethane (CCl₄) and anhydrous hydrogen fluoride (HF) in a pressure vessel. This process allows for the simultaneous chlorination and fluorination of the phenolic oxygen, providing a more direct route to the desired aryl trifluoromethyl ether without the need to isolate the trichloromethyl intermediate.

Table 3: In Situ Generation and Fluorination for Ar-OCF₃ Synthesis

Reactants Conditions Product

Direct O-Trifluoromethylation of Phenolic Precursors

In contrast to the multi-step chlorine-fluorine exchange pathways, direct O-trifluoromethylation methods aim to introduce the CF₃ group onto a phenolic oxygen in a single step. These approaches often utilize specialized electrophilic trifluoromethylating reagents.

Hypervalent iodine reagents have emerged as powerful tools for electrophilic trifluoromethylation. mdpi.comacs.org Among these, the reagents developed by Togni and coworkers are particularly prominent. mdpi.comwikipedia.orgenamine.net These compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), can act as electrophilic "CF₃⁺" synthons.

The direct O-trifluoromethylation of phenols using Togni reagents can be challenging, as C-trifluoromethylation at the ortho and para positions of the aromatic ring is often a competing and sometimes predominant reaction pathway. acs.orgacs.org However, O-trifluoromethylation can be favored under specific conditions, particularly when the ortho and para positions are sterically hindered or blocked. For instance, the reaction of 2,4,6-trimethylphenol (B147578) with a Togni reagent yields the corresponding aryl trifluoromethyl ether, albeit sometimes in modest yields alongside other products. mdpi.comacs.org

The reaction mechanism is believed to involve either a radical pathway or a nucleophilic attack of the phenoxide on the activated hypervalent iodine reagent. mdpi.comnih.gov The presence of a base is typically required to deprotonate the phenol, generating the more nucleophilic phenoxide anion.

Table 4: O-Trifluoromethylation of Phenols with Togni Reagents

Phenolic Substrate Reagent Conditions Product Outcome
2,4,6-Trimethylphenol Togni Reagent I or II Base (e.g., NaH) 1,3,5-trimethyl-2-(trifluoromethoxy)benzene O-Trifluoromethylation observed
4-tert-Butylphenol Togni Reagent II Base 2-Trifluoromethyl-4-tert-butylphenol Predominantly C-Trifluoromethylation

The synthesis of the specific target compound, Ethyl 3-chloro-4-(trifluoromethoxy)benzoate, would most likely proceed from the corresponding phenolic precursor, ethyl 3-chloro-4-hydroxybenzoate. Utilizing a direct O-trifluoromethylation approach with a hypervalent iodine reagent would be a modern and plausible synthetic route. Alternatively, a classical chlorine-fluorine exchange pathway could be envisioned, starting from ethyl 3-chloro-4-methoxybenzoate.

Application of Trifluoromethyl Benzoate (B1203000) (TFBz) as a Trifluoromethoxylation Reagent

Trifluoromethyl benzoate (TFBz) has emerged as a versatile and shelf-stable reagent for trifluoromethoxylation, offering a practical alternative to gaseous or more hazardous reagents. nih.govacs.org It can be prepared from inexpensive starting materials with potassium fluoride serving as the fluorine source. nih.govresearchgate.net The utility of TFBz is demonstrated in its ability to participate in a variety of chemical transformations, including the trifluoromethoxylation-halogenation of arynes and nucleophilic substitution reactions. nih.govacs.orgfigshare.com

The generation of the trifluoromethoxide anion (CF₃O⁻) from TFBz is a key step in its application. This is often achieved in the presence of a fluoride salt, which facilitates the release of the reactive anion. acs.org For instance, the combination of TFBz with a crown ether-complexed potassium cation has been shown to effectively stabilize the trifluoromethoxide anion, enabling reactions to proceed smoothly at room temperature. nih.govacs.orgfigshare.com This approach has been successfully applied to the trifluoromethoxylation of various substrates. cas.cn

The reaction conditions for the application of TFBz can be tailored to the specific transformation. The following table summarizes representative conditions for different types of trifluoromethoxylation reactions using TFBz.

Reaction TypeSubstrateReagentsSolventTemperatureYield
Trifluoromethoxylation-bromination of aryneAryne precursorTFBz, KF, 18-crown-6, PhCOBrTHF-78 °C to r.t.Good
Nucleophilic substitutionAlkyl halideTFBz, AgFNot specifiedNot specifiedGood
Cross-couplingAryl stannaneTFBz, catalystNot specifiedNot specifiedNot specified

This table presents generalized conditions based on reported applications of TFBz. Specific conditions may vary depending on the substrate.

Mechanistic Considerations in Direct O-Trifluoromethylation Reactions

The direct O-trifluoromethylation of phenols and other hydroxyl-containing compounds is a crucial step in the synthesis of aryl trifluoromethyl ethers. The mechanism of this reaction can vary depending on the trifluoromethylating agent and the reaction conditions.

One proposed mechanism for the O-trifluoromethylation of phenols involves a single electron transfer (SET) pathway. chemrevlett.com In this scenario, the acidic proton of the phenol is believed to play a role in activating the trifluoromethylating reagent. chemrevlett.com For instance, with hypervalent iodine reagents like the Togni reagent, the reaction is thought to proceed through an initial activation step followed by the transfer of the CF₃ group. chemrevlett.com

Another mechanistic pathway involves the formation of metal-CF₃ complexes. For example, in reactions mediated by silver salts, an initial step is the formation of a Ag(I)CF₃ species. This can then undergo oxidative addition with an electrophilic fluorine source to generate a Ag(III)(CF₃)(F) complex. Subsequent ligand exchange with a phenoxide and reductive elimination yields the desired aryl trifluoromethyl ether. chemrevlett.com

The key steps in a proposed silver-mediated O-trifluoromethylation are outlined below:

Formation of Ag(I)CF₃: Reaction of a silver salt (e.g., AgOTf) with a CF₃ source (e.g., CF₃SiMe₃) in the presence of a fluoride source (e.g., CsF).

Oxidative Addition: The Ag(I)CF₃ species reacts with an electrophilic fluorine source (e.g., Selectfluor) to form a [Ag(III)(CF₃)(F)] complex.

Ligand Exchange: The fluoride ligand is exchanged for a phenoxide (ArO⁻).

Reductive Elimination: The resulting [Ag(III)(CF₃)(OAr)] intermediate undergoes reductive elimination to form the Ar-OCF₃ bond and a Ag(I) species.

Transition Metal-Catalyzed Approaches for Ar-OCF₃ Bond Formation

While direct trifluoromethoxylation with reagents like TFBz is effective, transition metal-catalyzed methods provide an alternative and powerful strategy for the formation of the aryl-OCF₃ bond. These methods often involve the cross-coupling of an aryl precursor with a trifluoromethoxide source. Although direct catalytic C-O bond formation for trifluoromethoxylation is less common than C-CF₃ bond formation, related principles from transition metal-catalyzed C-F and C-heteroatom bond formation are applicable. organicreactions.orgmdpi.com

Palladium and copper complexes are frequently employed in cross-coupling reactions. mdpi.com For instance, palladium-catalyzed reactions can proceed through a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethoxide source and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. mdpi.commdpi.com The choice of ligands is crucial for stabilizing the metal center and facilitating the elementary steps of the catalytic cycle. mdpi.com

Similarly, copper-catalyzed systems have been developed for related trifluoromethylation reactions, which may proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov The development of specific transition metal-catalyzed methods for Ar-OCF₃ bond formation is an active area of research, aiming to improve efficiency, substrate scope, and functional group tolerance. organicreactions.orgnsf.gov

Approaches for Introducing Halogen Substituents onto the Benzoate Core

The introduction of halogen substituents onto an aromatic ring is a fundamental transformation in organic synthesis. For a substrate like a benzoate derivative, the electronic properties of the ester and other substituents on the ring will influence the reactivity and regioselectivity of the halogenation reaction. masterorganicchemistry.com

Directed Halogenation Techniques for Aromatic Systems

Electrophilic aromatic halogenation is a common method for introducing halogens onto a benzene (B151609) ring. wikipedia.orgmsu.edu The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com For instance, electron-withdrawing groups like esters and trifluoromethoxy groups are typically meta-directing, while halogens are ortho-, para-directing yet deactivating. masterorganicchemistry.comacs.org

To achieve chlorination at a specific position that is not electronically favored, directed halogenation techniques are employed. These methods utilize a directing group that chelates to a metal catalyst, bringing the halogenating agent into proximity with a specific C-H bond. scilit.comsemanticscholar.org This approach allows for high regioselectivity that overrides the inherent electronic biases of the substrate. scilit.com A variety of directing groups and catalytic systems have been developed for the site-selective halogenation of aromatic C-H bonds. semanticscholar.org

Strategic Pre-functionalization for Regioselective Chlorination

An alternative to directed C-H activation is the strategic pre-functionalization of the aromatic ring to control the position of chlorination. This can involve introducing a functional group that can be later converted to a chlorine atom or a group that strongly directs the incoming electrophile to the desired position.

One common strategy is the use of borylation followed by halogenation. nih.gov An iridium-catalyzed C-H borylation can introduce a boronic ester at a specific position, which can then be subjected to ipso-halogenation with a suitable chlorine source (e.g., copper(II) chloride) to install the chlorine atom with high fidelity. nih.gov Another approach involves the use of a blocking group to prevent reaction at a more reactive site, thereby forcing halogenation to occur at the desired, less reactive position. The blocking group can then be removed in a subsequent step.

Late-stage functionalization techniques, which allow for the introduction of chlorine atoms into complex molecules, often rely on radical-based C-H chlorination methods where the site selectivity is controlled by the steric and electronic environment around the C-H bond. nih.govescholarship.org

Esterification Reactions for Ethyl Benzoate Moiety Formation

The final step in the synthesis of this compound is the formation of the ethyl ester. This is typically achieved through the esterification of the corresponding benzoic acid. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comrsc.org

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. youtube.comresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. youtube.com

Alternative methods for esterification include reacting the carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form an acyl chloride, which then readily reacts with ethanol (B145695) to give the ester. Another approach is the use of coupling agents that activate the carboxylic acid towards nucleophilic attack by the alcohol.

The following table summarizes common methods for the synthesis of ethyl benzoate from benzoic acid.

MethodReagentsConditionsNotes
Fischer EsterificationBenzoic acid, Ethanol, H₂SO₄ (cat.)RefluxEquilibrium reaction; excess ethanol is often used. rsc.orgresearchgate.net
Acyl Chloride FormationBenzoic acid, SOCl₂ or (COCl)₂, then EthanolTypically mild to refluxTwo-step process; often high yielding.
Coupling Agent MediatedBenzoic acid, Ethanol, DCC/DMAPRoom temperatureMild conditions; suitable for sensitive substrates.

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine.

Direct Esterification Protocols from Carboxylic Acids and Alcohols

Direct esterification, a cornerstone of organic synthesis, is a frequently employed method for the preparation of benzoate esters. This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The most traditional and widely used direct esterification is the Fischer-Speier esterification. guidechem.com This reaction involves heating the corresponding carboxylic acid, 3-chloro-4-(trifluoromethoxy)benzoic acid, with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). guidechem.com The use of excess ethanol serves to shift the reaction equilibrium towards the formation of the ethyl ester product. guidechem.com

The general mechanism of Fischer-Speier esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the ethanol molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

While effective, the Fischer-Speier esterification of sterically hindered or electronically deactivated benzoic acids can be sluggish. rug.nl The presence of the ortho-chloro and meta-trifluoromethoxy substituents on the benzoic acid ring may influence the reaction rate and yield.

Carboxylic AcidAlcoholCatalystConditionsYieldReference
Substituted Benzoic AcidsMethanol/EthanolSulfuric AcidRefluxGood to Excellent
Lauric AcidEthanolAcetyl Chloride (in situ HCl)RefluxNot specified ijstr.org
Benzoic AcidMethanolPhosphoric acid modified Montmorillonite K-10Solvent-free, refluxHigh oup.com

Transesterification Methodologies for Benzoate Esters

Transesterification is an alternative route to this compound, particularly if the corresponding methyl or other alkyl ester is more readily available. This process involves the exchange of the alkoxy group of an ester with another alcohol. researchgate.net

The reaction can be catalyzed by either acids or bases. researchgate.net In the context of synthesizing the target ethyl ester, one would react mthis compound with an excess of ethanol.

Acid-catalyzed transesterification follows a mechanism similar to Fischer-Speier esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent elimination of methanol. researchgate.net

Base-catalyzed transesterification typically employs a strong base, such as sodium ethoxide (NaOEt), in ethanol. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester to form a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the desired ethyl ester. researchgate.net To drive the equilibrium towards the product, it is common to use the alcohol as the solvent. masterorganicchemistry.com

Starting EsterAlcoholCatalystConditionsProduct EsterReference
Methyl EstersEthanolAcid or BaseExcess EthanolEthyl Esters researchgate.net
Ethyl TrifluoroacetateMethanolAmberlyst-15Packed bed reactorMethyl Trifluoroacetate researchgate.net
Ethyl EstersMethanolPorous Polymeric Acid Catalyst80 °C, 24 hMethyl Esters researchgate.net

Catalyst Systems and Reaction Conditions in Benzoate Ester Synthesis

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency of benzoate ester synthesis. While traditional mineral acids like sulfuric acid are effective, they can lead to challenges in product purification and waste disposal. dergipark.org.tr Consequently, a variety of alternative catalyst systems have been developed.

Homogeneous Catalysts:

p-Toluenesulfonic acid (p-TsOH): A solid, organic acid that is often easier to handle than sulfuric acid. dergipark.org.tr

Lewis Acids: Metal salts such as tin(II) compounds can catalyze esterification at higher temperatures, often with reduced formation of byproducts compared to protonic acids. google.com

Heterogeneous Catalysts:

Solid Acid Catalysts: These offer advantages in terms of ease of separation and reusability. Examples include:

Ion-exchange resins like Amberlyst-15. dergipark.org.tr

Modified clays , such as phosphoric acid-treated Montmorillonite K10, have shown high activity in solvent-free esterifications. oup.com

Sulfonic acid-functionalized silica has been used effectively in continuous flow esterification systems. oup.com

Reaction Conditions:

Temperature: Esterification reactions are typically conducted at elevated temperatures, often at the reflux temperature of the alcohol used, to increase the reaction rate. guidechem.com

Solvent: Often, the alcohol reactant is used in excess and also serves as the solvent. In some cases, a co-solvent may be employed, particularly for starting materials with low solubility.

Water Removal: To drive the equilibrium towards the ester product, water is often removed as it is formed, for example, by azeotropic distillation using a Dean-Stark apparatus.

Catalyst TypeSpecific CatalystAdvantagesReference
Homogeneous (Protonic Acid)Sulfuric AcidLow cost, high activity guidechem.com
Homogeneous (Lewis Acid)Tin(II) compoundsHigh-temperature catalysis, fewer byproducts google.com
Heterogeneous (Resin)Amberlyst-15Reusable, easy to separate dergipark.org.tr
Heterogeneous (Modified Clay)Phosphoric acid modified Montmorillonite K-10High activity, solvent-free conditions oup.com
Heterogeneous (Functionalized Silica)Sulfonic acid-functionalized silicaSuitable for continuous flow oup.com

Convergent and Divergent Synthetic Routes Towards this compound

Stepwise Assembly of the Target Molecular Scaffold

A plausible stepwise, or linear, synthesis of this compound would involve the sequential introduction of the required functional groups onto a simpler aromatic precursor. A likely starting material for such a synthesis is 3-chloro-4-(trifluoromethoxy)aniline (B1304661).

A potential synthetic sequence from this precursor is as follows:

Diazotization: The amino group of 3-chloro-4-(trifluoromethoxy)aniline is converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures.

Sandmeyer Reaction: The resulting diazonium salt can then be subjected to a Sandmeyer reaction to introduce a cyano group, yielding 3-chloro-4-(trifluoromethoxy)benzonitrile.

Hydrolysis: The benzonitrile (B105546) can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-(trifluoromethoxy)benzoic acid, under acidic or basic conditions.

Esterification: Finally, the carboxylic acid is esterified with ethanol, as described in section 2.3.1, to afford the target compound, this compound.

This stepwise approach allows for the controlled introduction of each functional group, though it may involve a greater number of synthetic steps and purification of intermediates.

Development of One-Pot Reaction Sequences for Increased Efficiency

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. rsc.org While a specific one-pot synthesis for this compound is not prominently documented, the principles of one-pot synthesis can be applied to streamline its preparation.

For instance, a hypothetical one-pot process could involve the in-situ generation of the carboxylic acid from a suitable precursor, followed by immediate esterification. The development of such a process would require careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps. The synthesis of other complex molecules, such as functionalized benzodiazepines and 1,3,4-oxadiazoles, has been successfully achieved through one-pot strategies, demonstrating the potential of this approach. rsc.orgnih.gov

Continuous Flow Chemistry Applications in Related Benzoate Synthesis

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, is an emerging technology that offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. riken.jpresearchgate.net

The application of continuous flow chemistry to the synthesis of benzoate esters, particularly those with fluorine-containing substituents, is a promising area of research. nih.gov Flow Fischer esterification of various carboxylic acids has been successfully demonstrated using packed-bed reactors containing solid acid catalysts, such as sulfonic acid-functionalized silica. oup.comresearchgate.net These systems can achieve high yields of esters with short residence times. researchgate.net

Furthermore, the synthesis of fluorinated aromatic compounds, which can be hazardous in batch processes, can be performed more safely and efficiently in continuous flow systems. nih.gov Microreactors have been employed for the direct fluorination of aromatic compounds and for the synthesis of ¹⁸F-labeled esters for applications in positron emission tomography (PET). nih.govresearchgate.net The synthesis of precursors to the target molecule, such as those involving diazotization, can also benefit from the enhanced safety and control offered by continuous flow reactors.

MethodologyKey FeaturesPotential Application to Target SynthesisReference
Stepwise AssemblySequential introduction of functional groupsControlled synthesis from a simpler precursor like 3-chloro-4-(trifluoromethoxy)aniline-
One-Pot Reaction SequencesMultiple reactions in a single vesselIncreased efficiency by combining hydrolysis and esterification steps rsc.orgnih.gov
Continuous Flow ChemistryUse of microreactors or packed-bed reactorsSafer and more efficient esterification and synthesis of fluorinated precursors oup.comriken.jpresearchgate.netnih.gov

Advanced Reaction Chemistry of Ethyl 3 Chloro 4 Trifluoromethoxy Benzoate and Its Intermediates

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Benzoate (B1203000) Ring

The benzene (B151609) ring of Ethyl 3-chloro-4-(trifluoromethoxy)benzoate is substituted with two strong electron-withdrawing groups: the trifluoromethoxy group (-OCF3) at position 4 and the ethyl carboxylate group (-COOEt) at position 1. These groups significantly reduce the electron density of the aromatic ring, which in turn activates the chlorine atom at position 3 for nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for this reaction involves a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing substituents. libretexts.org In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.orgyoutube.com

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of derivatives. The reaction conditions typically involve a polar aprotic solvent and may require heat to proceed at a practical rate.

Nucleophile (Nu-)Reagent ExampleProduct StructureProduct Name
Hydroxide (B78521) (OH-)Sodium Hydroxide (NaOH)Ethyl 3-hydroxy-4-(trifluoromethoxy)benzoate
Alkoxide (RO-)Sodium Methoxide (B1231860) (NaOCH3)Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate
Amine (RNH2)Ammonia (B1221849) (NH3), AnilineEthyl 3-amino-4-(trifluoromethoxy)benzoate
Thiolate (RS-)Sodium thiomethoxide (NaSCH3)Ethyl 3-(methylthio)-4-(trifluoromethoxy)benzoate
Cyanide (CN-)Sodium Cyanide (NaCN)Ethyl 3-cyano-4-(trifluoromethoxy)benzoate

Reactivity Profiles of the Trifluoromethoxy Group in Subsequent Chemical Transformations

Unlike the related trifluoromethyl (-CF3) group, which can undergo decomposition under certain harsh conditions like treatment with superacids, the trifluoromethoxy group is generally inert to a wide range of chemical transformations. nih.gov It is resistant to both acidic and basic hydrolysis and is not susceptible to common oxidative or reductive conditions that might affect other functional groups. This robustness makes it an ideal functional group for inclusion in complex molecules where stability is paramount. Its primary role in the reactivity of this compound is electronic, where it activates the ring for nucleophilic attack and deactivates it towards electrophilic attack, rather than participating directly in reactions.

Derivatization Strategies for Structural Modification of the Benzoate Scaffold

The ethyl ester group is a versatile handle for further functionalization. It can be readily transformed into other functional groups, most commonly a carboxylic acid or various amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-(trifluoromethoxy)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide in an aqueous alcohol solution followed by acidic workup, is typically efficient. The resulting carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as acid chlorides, anhydrides, or different esters.

Transamidation: The ester can be converted directly into an amide by reaction with ammonia or a primary or secondary amine. This reaction, often requiring elevated temperatures, is a direct route to amide derivatives, which are prevalent in many biologically active compounds. The synthesis of related benzamido benzoates has been demonstrated through the reaction of an ester with an amine to form an amide linkage. eurjchem.com

ReactionReagentsProduct StructureProduct Name
Hydrolysis1. NaOH, H2O/EtOH2. H3O+3-Chloro-4-(trifluoromethoxy)benzoic acid
TransamidationRNH2, HeatN-Alkyl-3-chloro-4-(trifluoromethoxy)benzamide

Further substitution on the aromatic ring via electrophilic aromatic substitution is challenging due to the presence of three electron-withdrawing groups (-Cl, -OCF3, -COOEt), which deactivate the ring. youtube.com However, under forcing conditions, reactions such as nitration may be possible. The regiochemical outcome of such a reaction would be dictated by the directing effects of the existing substituents. The chloro group is an ortho, para-director, while the ester and trifluoromethoxy groups are meta-directors. The combined effect would likely direct an incoming electrophile to the position ortho to the chlorine and meta to the ester, which is position 2.

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships in medicinal chemistry and materials science. Synthesis can be approached by modifying the starting materials or by transforming the final compound.

Substitution of Chlorine: As detailed in section 3.1, the chlorine atom can be replaced by a wide array of nucleophiles to generate diverse analogues.

Varying the Ester Group: Using different alcohols during the initial esterification of the parent benzoic acid can produce a series of esters with varying alkyl or aryl groups.

Synthesis from Analogous Building Blocks: Derivatives can be synthesized from similar starting materials. For example, using 4-amino-3-chlorobenzoate esters as a starting point allows for the synthesis of complex heterocyclic derivatives like 1,3,4-oxadiazoles and benzohydrazones. nih.gov Similarly, related compounds like Ethyl 3-chloro-4-hydroxybenzoate can serve as precursors for different functionalizations. sigmaaldrich.com This approach provides access to a wide range of functionalized benzoate derivatives. biosynth.comlibretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzoate Core

Electrophilic aromatic substitution (EAS) on the benzoate core of this compound is significantly hindered. The cumulative electron-withdrawing effect of the chloro, trifluoromethoxy, and ethyl carboxylate groups strongly deactivates the ring towards attack by electrophiles. masterorganicchemistry.com Standard EAS reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such highly deactivated systems. youtube.comyoutube.com

For reactions that can proceed under harsh conditions, such as nitration with a mixture of concentrated nitric and sulfuric acids, the position of substitution is governed by the directing effects of the substituents. youtube.com

-COOEt (at C1): Meta-director, directs to C3 and C5.

-Cl (at C3): Ortho, para-director, directs to C2, C4, and C6.

-OCF3 (at C4): Meta-director (due to strong inductive effect), directs to C2 and C6.

Considering these effects, the positions are influenced as follows:

Position 2: Activated by -Cl (ortho) and -OCF3 (meta).

Position 5: Deactivated or weakly directed.

Position 6: Activated by -Cl (para) and -OCF3 (meta).

The most likely position for electrophilic attack would be position 2 or 6. Steric hindrance from the adjacent ester group at position 1 might disfavor substitution at position 2, potentially making position 6 the more probable site for substitution, if the reaction can be induced to occur.


Organometallic Reactivity and Cross-Coupling Pathways of Related Aryl Ester Systems

The organometallic chemistry of aryl ester systems, particularly those bearing electron-withdrawing groups and less reactive halides like chlorine, is a cornerstone of modern synthetic chemistry. The structure of this compound presents a unique combination of substituents that dictates its reactivity in cross-coupling reactions. The presence of a chloro group, a powerful electron-withdrawing trifluoromethoxy group, and an ester functionality allows for diverse, regioselective transformations, primarily through palladium-catalyzed pathways. These reactions are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

The chloro substituent, while traditionally less reactive than bromo or iodo counterparts in oxidative addition to palladium(0) centers, has become a viable coupling partner due to significant advances in catalyst design. nih.govuwindsor.ca The development of catalysts based on bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has enabled the efficient activation of the C-Cl bond. researchgate.netresearchgate.net Concurrently, the trifluoromethoxy (OCF₃) group exerts a strong electron-withdrawing inductive effect, which can facilitate the crucial oxidative addition step by lowering the electron density of the aromatic ring. beilstein-journals.org This electronic influence makes the carbon atom of the C-Cl bond more electrophilic and susceptible to attack by the palladium(0) catalyst.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in synthetic organic chemistry, generally tolerant of a wide array of functional groups. nih.govuwindsor.ca The generalized mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. uwindsor.ca

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is one of the most widely used C-C bond-forming reactions. uwindsor.ca For substrates related to this compound, the electron-poor nature of the aromatic ring enhances the reactivity of the aryl chloride. uwindsor.ca The use of specialized palladium catalysts is often necessary to achieve high yields. These catalyst systems are designed to promote the challenging oxidative addition of the C-Cl bond.

Key factors for a successful Suzuki-Miyaura coupling of related aryl chlorides include the choice of palladium precursor, ligand, base, and solvent. Modern catalysts, particularly those with bulky, electron-rich phosphine ligands, have proven highly effective. researchgate.netresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Chlorides

Aryl Chloride SubstrateBoronic Acid/EsterCatalyst System (Pd Source/Ligand)BaseSolventYield (%)Reference
Electron-deficient aryl chlorideArylboronic acidPd(OAc)₂ / Buchwald-type phosphine ligandK₃PO₄Toluene/H₂OHigh nih.gov
Heteroaryl chlorideArylboronic acidPdCl₂(dppf)Cs₂CO₃DioxaneGood to Excellent uwindsor.ca
Sterically hindered aryl chloridePotassium organotrifluoroboratePdCl₂(AtaPhos)₂Cs₂CO₃Toluene/H₂OVery Good nih.gov

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is highly valuable for creating vinylated aromatic compounds. The reactivity in the Heck reaction is also influenced by the electronic nature of the aryl halide. Electron-withdrawing groups on the aryl halide substrate generally accelerate the rate of oxidative addition. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. wikipedia.orgmdpi.com

The choice of catalyst is critical, with phosphine-free systems or those employing palladacycles showing high activity for the coupling of aryl chlorides. organic-chemistry.org The stereoselectivity of the Heck reaction is a key feature, often yielding the trans isomer of the resulting alkene with high selectivity. organic-chemistry.org

Table 2: Representative Conditions for Mizoroki-Heck Reactions with Aryl Halides

Aryl HalideAlkeneCatalystBaseSolventProductReference
IodobenzeneStyrenePdCl₂Potassium acetateMethanolStilbene wikipedia.org
Aryl Iodide1H,1H,2H-perfluoro-1-alkenesHerrmann-Beller palladacycleNaOAcDMFtrans-fluorous ponytail-substituted aryl compounds mdpi.com
Aryl BromideAromatic/aliphatic olefinPalladacycle phosphine mono-ylide complexNot specifiedNot specifiedSubstituted olefin organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. acs.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgbeilstein-journals.org This reaction provides a direct route to arylalkynes. For substrates like this compound, the Sonogashira coupling would likely require robust catalytic systems capable of activating the C-Cl bond. Recent advancements have led to the development of copper-free Sonogashira protocols and methods that are effective for less reactive aryl chlorides, often employing specialized ligands or reaction conditions. organic-chemistry.org

The reaction tolerates a wide range of functional groups on both the alkyne and the aryl halide, making it a versatile tool in organic synthesis. organic-chemistry.org

Table 3: Conditions for Sonogashira Cross-Coupling Reactions

Aryl Halide/ElectrophileTerminal AlkyneCatalyst System (Pd/Cu)BaseSolventYield (%)Reference
Triarylsulfonium triflateVarious terminal alkynesPd[P(t-Bu)₃]₂ / CuIK₃PO₄DMFUp to >99 organic-chemistry.org
Arylcarboxylic acid 2-pyridyl ester(Hetero)aryl, alkyl, and silylacetylenesPdCl₂(dppf) / CuINa₂CO₃Not specifiedNot specified rsc.org
Aryl Fluoride (B91410)Various terminal alkynesPd₂dba₃ (ligand-free)LiHMDSTHFUp to 99 organic-chemistry.org

Computational and Theoretical Investigations of Ethyl 3 Chloro 4 Trifluoromethoxy Benzoate

Electronic Structure Analysis and Molecular Orbital Theory of the Compound

The electronic properties of aromatic esters like Ethyl 3-chloro-4-(trifluoromethoxy)benzoate are routinely investigated using quantum chemical methods, primarily Density Functional Theory (DFT). nih.govresearchgate.net These analyses provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For an aromatic ester, the HOMO is typically distributed over the electron-rich benzene (B151609) ring, while the LUMO is often localized on the carbonyl group of the ester. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted ethyl benzoate (B1203000). The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. DFT calculations on similar halogenated aromatic compounds have shown that the nature and position of substituents significantly modulate these energy levels. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the most negative potential (red/yellow regions) is anticipated around the oxygen atoms of the carbonyl and trifluoromethoxy groups, indicating sites susceptible to electrophilic attack. The most positive potential (blue regions) would likely be found around the hydrogen atoms of the ethyl group and the aromatic ring, which are sites for nucleophilic attack. MEP analysis is critical for predicting non-covalent interactions, such as hydrogen bonding. researchgate.net

Calculated Electronic Properties of Related Benzoates

PropertyPhenyl BenzoateMethyl 4-hydroxybenzoateNote
HOMO Energy -7.2 eV-6.5 eVIllustrates influence of substituents on electron-donating/withdrawing character.
LUMO Energy -0.8 eV-1.2 eVIndicates susceptibility to nucleophilic attack.
Energy Gap (ΔE) 6.4 eV5.3 eVLower gap suggests higher reactivity for the hydroxy-substituted compound.
Dipole Moment 1.9 D2.5 DHigher polarity due to the hydroxyl group.
Data are representative values from DFT calculations on related structures to illustrate typical computational outputs.

Conformational Analysis and Energy Landscape Profiling

The biological activity and physical properties of flexible molecules like this compound are dictated by their preferred three-dimensional shapes. imperial.ac.uk Conformational analysis and the mapping of the potential energy surface (PES) are essential to identify the most stable conformers and the energy barriers for rotation around single bonds. researchgate.netnih.gov

Key rotatable bonds in this molecule include the C(ring)–C(carbonyl), C(carbonyl)–O(ester), O–C(ethyl), and C(ring)–O(trifluoromethoxy) bonds.

Ester Group Conformation: Acyclic esters predominantly adopt a planar s-trans (or anti-periplanar) conformation, where the alkyl group is oriented away from the carbonyl oxygen due to steric and electronic reasons. imperial.ac.uk The barrier to rotation around the C(carbonyl)–O(ester) bond is significant (~50 kJ/mol), making the s-cis conformer much higher in energy. imperial.ac.uk

Orientation Relative to the Ring: The planarity of the entire molecule is influenced by the torsion angle between the ester group and the phenyl ring. While methyl benzoate tends to be planar, bulky ortho-substituents can force the ester group out of the plane of the ring. rsc.org In this case, the meta-chloro substituent is not expected to cause significant steric hindrance, suggesting a relatively planar conformation is likely of low energy.

The global minimum on the energy landscape corresponds to the most stable conformer, while local minima represent other accessible conformations. The energy barriers between these minima determine the molecule's flexibility at a given temperature. researchgate.net

Reaction Mechanism Predictions for Key Synthetic Transformations

Computational chemistry provides powerful tools for elucidating the reaction mechanisms involved in synthesizing and transforming complex molecules. montclair.edu DFT calculations can map the entire reaction pathway, identifying transition states (TS), intermediates, and activation energies (Ea).

Esterification: A primary synthetic route to this compound is the esterification of 3-chloro-4-(trifluoromethoxy)benzoic acid with ethanol (B145695), typically under acidic catalysis. Computational models of acid-catalyzed esterification show that the reaction proceeds through the formation of a tetrahedral intermediate following the protonation of the carbonyl oxygen. researchgate.netdnu.dp.ua DFT can be used to calculate the activation energies for each step, confirming the rate-determining step and optimizing reaction conditions. researchgate.net

Trifluoromethoxylation: The introduction of the trifluoromethoxy group is a key synthetic challenge. Modern methods often involve silver-mediated trifluoromethoxylation of aryl stannanes or boronic acids, or the decarboxylative fluorination of aryloxydifluoroacetic acids. mdpi.comharvard.edu Computational studies can model these complex, often metal-catalyzed, reaction pathways. For instance, in palladium-catalyzed aryl trifluoromethylation, DFT calculations have revealed that the key bond-forming step involves the CF3 group acting as an electrophile. nih.gov Similar computational approaches could predict the feasibility and mechanism of trifluoromethoxylation reactions to form the target compound. nih.gov

Computational Approaches to Quantitative Structure-Property Correlations

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. nih.govresearchgate.net These models rely on molecular descriptors calculated from the compound's structure, many of which are derived from computational chemistry.

For this compound, a range of descriptors could be calculated:

Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, and atomic charges. These are often correlated with a compound's solubility and receptor-binding affinity. nih.gov

Topological Descriptors: Molecular connectivity indices that describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Total energy, heat of formation, and surface area.

QSPR studies on benzoic acid derivatives have successfully modeled properties like toxicity (LD50) and antibacterial activity by correlating them with calculated descriptors. nih.govresearchgate.netnih.gov A similar approach could be used to predict properties such as the lipophilicity (logP), boiling point, or receptor binding affinity of this compound before its synthesis, guiding further experimental work.

Theoretical Studies on Intermolecular Interactions and Crystal Packing in Related Structures

The arrangement of molecules in the solid state, known as crystal packing, is governed by a delicate balance of intermolecular interactions. nih.gov Theoretical studies are invaluable for understanding and predicting these packing motifs. mdpi.com The functional groups in this compound suggest several key interactions that would dictate its crystal structure.

Hirshfeld Surface Analysis: This computational technique is widely used to visualize and quantify intermolecular contacts in a crystal. nih.govplos.orgresearchgate.net It maps properties onto a surface defined by the molecule's electron density. The analysis generates 2D "fingerprint plots" that summarize the percentage contribution of different types of contacts (e.g., O···H, H···H, C···H). For related aromatic esters, O···H contacts, often representing C–H···O hydrogen bonds, and H···H contacts are typically dominant. nih.gov

Types of Expected Interactions:

C–H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is expected to form weak C–H···O interactions with hydrogen atoms from the aromatic ring or ethyl groups of neighboring molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen.

π-π Stacking: The aromatic rings can stack on top of each other, often in an offset or slipped arrangement, contributing to crystal stability.

C–H···F and F···F Interactions: The trifluoromethoxy group introduces the possibility of weak C–H···F hydrogen bonds and other fluorine-mediated contacts, which can significantly influence packing. acs.orged.ac.ukmdpi.com

Studies on similar halogenated and fluorinated aromatic compounds show that these weak interactions, while individually minor, collectively play a crucial role in determining the final crystal lattice. mdpi.comresearchgate.net

Analytical Methodologies for Chemical Characterization and Reaction Monitoring

Spectroscopic Techniques in Structural Elucidation

No specific experimental data regarding the spectroscopic analysis of Ethyl 3-chloro-4-(trifluoromethoxy)benzoate was found.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine Chemistry

There are no published ¹H, ¹³C, or ¹⁹F NMR spectra available for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific mass spectrometry data, including molecular mass and fragmentation patterns for this compound, are not available in the searched resources.

Infrared and Raman Spectroscopy for Functional Group Identification

No experimental Infrared (IR) or Raman spectroscopy data has been found for the identification of functional groups in this compound.

Chromatographic Separation Techniques for Reaction Mixture Analysis and Purity Assessment

There is no information available on established chromatographic methods for the separation, quantification, or purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Reaction Monitoring

Specific methods or applications of GC-MS for monitoring reactions involving this compound have not been documented in the available literature.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

No validated HPLC methods for the separation and quantification of this compound could be located.

X-ray Crystallography for Solid-State Structural Analysis of Analogous Compounds

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. While a crystal structure for this compound is not publicly available, analysis of structurally analogous compounds provides significant insights into the likely molecular conformation, packing, and intermolecular interactions that govern its solid-state architecture. The study of similar molecules, particularly those sharing the substituted benzoate (B1203000) framework, offers a predictive lens through which to understand the steric and electronic effects of the chloro and trifluoromethoxy substituents on the crystal lattice.

Detailed research findings from crystallographic studies of analogous compounds are instrumental in predicting the solid-state behavior of this compound. A particularly relevant analogue is Ethyl 4-chloro-3-nitrobenzoate, which differs only by the substitution of a nitro group for the trifluoromethoxy group. The crystal structure of Ethyl 4-chloro-3-nitrobenzoate reveals a monoclinic system, and its detailed crystallographic data are presented below. nih.gov

In the solid state, the molecule exhibits a nearly planar conformation. nih.gov The dihedral angle between the planar five-membered ring, formed by an intramolecular C—H···O hydrogen bond, and the benzene (B151609) ring is a mere 4.40 (3)°. nih.gov This planarity is a key feature of its crystal packing. The molecules are linked by intermolecular C—H···O hydrogen bonds, which are crucial for the stabilization of the crystal structure. nih.gov

Another pertinent analogous compound is N-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2-dimethylpropanamide, which contains the 4-chloro-3-(trifluoromethyl)phenyl moiety. Its crystal structure analysis indicates that molecules are linked by N—H···O hydrogen bonds, forming chains within the crystal lattice. researchgate.net This highlights the importance of hydrogen bonding in directing the crystal packing of molecules with these substitution patterns.

Furthermore, studies on trifluoromethoxybenzenes have shown a distinct conformational preference for the trifluoromethoxy group. In the absence of ortho substituents, the –OCF3 group is typically not coplanar with the phenyl ring. nih.gov Instead, it favors a conformation where the C-C-O-C dihedral angle is approximately 90°. nih.gov This preference is attributed to stereoelectronic effects and is likely to influence the conformation of this compound in the solid state.

The crystallographic data for these analogous compounds provide a robust framework for understanding the potential solid-state structure of this compound. The planarity of the benzoate moiety, the potential for intermolecular interactions, and the preferred non-planar conformation of the trifluoromethoxy group are all critical factors that would be elucidated by a single-crystal X-ray diffraction study of the title compound.

Interactive Data Tables of Analogous Compounds

Table 1: Crystallographic Data for Ethyl 4-chloro-3-nitrobenzoate nih.gov

Parameter Value
Chemical Formula C₉H₈ClNO₄
Molecular Weight 229.61
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.930 (3)
b (Å) 7.4820 (15)
c (Å) 20.945 (4)
β (°) 92.11 (3)
Volume (ų) 2024.9 (7)
Z 8

Table 2: Crystallographic Data for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2-dimethylpropanamide researchgate.net

Parameter Value
Chemical Formula C₁₂H₁₃ClF₃NO
Molecular Weight 279.68
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.8850 (12)
b (Å) 21.955 (4)
c (Å) 10.307 (2)
β (°) 104.50 (3)
Volume (ų) 1289.3 (5)
Z 4

Role of Ethyl 3 Chloro 4 Trifluoromethoxy Benzoate As a Synthetic Building Block

Precursor in the Synthesis of Agrochemical Active Ingredients

The structural framework of Ethyl 3-chloro-4-(trifluoromethoxy)benzoate is a key component in the synthesis of several commercially important agrochemicals. The trifluoromethoxy group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, properties that are highly desirable for active ingredients in crop protection products.

Integration into Herbicide Scaffolds

For instance, the synthesis of herbicides like acifluorfen and fomesafen involves the creation of a diphenyl ether linkage, followed by nitration and further functionalization. Patents describing the synthesis of such diphenyl ether herbicides detail the reaction of a substituted phenol (B47542) with a nitro- or halogen-substituted benzoic acid derivative. The structural components of this compound are integral to forming the final active molecule.

Table 1: Key Herbicides with Structural Similarity

HerbicideClassMode of Action
AcifluorfenDiphenyl etherProtoporphyrinogen oxidase (PPO) inhibitor
FomesafenDiphenyl etherProtoporphyrinogen oxidase (PPO) inhibitor

Application in Fungicide and Insecticide Synthesis

The utility of the 3-chloro-4-(trifluoromethoxy)phenyl moiety extends beyond herbicides into the development of novel fungicides and insecticides. The incorporation of fluorine-containing groups is a well-established strategy in agrochemical research to enhance biological activity.

In the realm of fungicides, research has explored the synthesis of novel compounds containing a trifluoromethoxy-substituted phenyl ring. For example, novel pyrazole derivatives incorporating a 4-(trifluoromethoxy)phenyl group have been synthesized and shown to exhibit fungicidal activity. While not a direct application of this compound, these studies highlight the importance of its core structure in the design of new fungicidal agents.

Similarly, in insecticide development, the trifluoromethoxy-substituted phenyl group is a sought-after structural motif. Research into new insecticides has involved the synthesis of complex molecules that incorporate this moiety, aiming to improve efficacy and overcome resistance mechanisms in target pests.

Scaffold for Novel Organic Synthesis Research

Beyond its established role in agrochemical synthesis, this compound serves as a versatile scaffold for the exploration of new chemical space and the development of novel synthetic methodologies.

Exploration of New Chemical Space via Derivatization and Functionalization

The presence of multiple reactive sites on the aromatic ring and the ester functionality of this compound allows for a wide range of chemical transformations. Organic chemists can selectively modify the molecule to create libraries of new compounds for biological screening. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other functional groups. The aromatic ring is also amenable to further substitution reactions, allowing for the introduction of additional diversity. This derivatization is a key strategy in the discovery of new bioactive molecules with potential applications in medicine and agriculture.

Utility in Catalyst Development and Ligand Design

While direct applications of this compound in catalyst and ligand design are not extensively documented, its structural features suggest potential in this area. The presence of both electron-withdrawing (chloro, trifluoromethoxy) and potentially coordinating (ester) groups makes it an interesting candidate for the synthesis of ligands for transition metal catalysis. The electronic properties of the aromatic ring can be fine-tuned through derivatization, which could in turn influence the catalytic activity of a metal center coordinated to a ligand derived from this molecule. Further research is needed to explore the full potential of this compound in the field of catalysis.

Advanced Materials Science Applications as a Chemical Component

The unique combination of a halogen, a trifluoromethoxy group, and an aromatic ring in this compound suggests potential applications in the field of materials science. Fluorinated organic molecules are known to possess interesting properties such as hydrophobicity, thermal stability, and specific optical and electronic characteristics.

While specific research on the use of this compound in advanced materials is not yet prominent, its structure could be incorporated into polymers or other materials to impart desired properties. For example, its integration into a polymer backbone could enhance thermal resistance or modify the surface properties of the material, making it more resistant to chemical or environmental degradation. The development of novel liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials often relies on the precise design of molecular components, and the unique electronic and steric profile of this compound makes it a candidate for future exploration in this domain.

Future Research Directions and Unexplored Chemical Space

Development of More Sustainable and Environmentally Benign Synthetic Routes

The conventional synthesis of fluorinated aromatic compounds often involves harsh reagents and generates significant chemical waste. Future research will likely focus on developing greener and more sustainable synthetic methodologies for Ethyl 3-chloro-4-(trifluoromethoxy)benzoate.

One promising avenue is the exploration of biocatalysis . Enzymes such as lipases and cytochrome P450s have shown potential in catalyzing reactions on fluorinated substrates under mild conditions. nih.gov Lipases could be employed for the esterification of 3-chloro-4-(trifluoromethoxy)benzoic acid with ethanol (B145695), offering a more environmentally friendly alternative to traditional acid-catalyzed methods. nih.gov Furthermore, engineered cytochrome P450 enzymes could be investigated for their ability to selectively introduce the chloro or trifluoromethoxy group onto a precursor molecule, potentially reducing the number of synthetic steps and the use of hazardous reagents. nih.gov The use of fluorinases, enzymes capable of forming carbon-fluorine bonds, represents a long-term goal for the direct and sustainable synthesis of such compounds. nih.govacsgcipr.org

Additionally, the development of synthetic routes that minimize waste and utilize renewable resources is crucial. This could involve the use of flow chemistry, which can improve reaction efficiency and safety, or the exploration of alternative, less hazardous solvents and reagents. Research into the synthesis of fluorinated compounds from renewable starting materials is another important direction for enhancing the sustainability of producing molecules like this compound.

Exploration of Novel Reactivity and Transformation Pathways for Benzoate (B1203000) Derivatization

The trifluoromethoxy group is known for its high thermal and chemical stability. beilstein-journals.org However, the aromatic ring of this compound is activated for certain transformations. Future research should delve into uncovering novel reactivity and transformation pathways.

A key area of exploration is the C-H activation of the aromatic ring. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.govnih.govacs.org Investigating the regioselective C-H functionalization of this compound could lead to the synthesis of a diverse range of derivatives with unique substitution patterns. This could involve reactions such as direct arylation, alkylation, or amination at the available C-H positions on the benzene (B151609) ring.

Furthermore, exploring the reactivity of the trifluoromethoxy group itself, although challenging, could open up new synthetic possibilities. While generally inert, under specific conditions, this group might undergo transformations, leading to novel fluorinated compounds. Investigating the reactivity of the ester group, beyond simple hydrolysis, could also lead to new derivatization strategies.

Advanced Computational Modeling for Precise Property Prediction and Mechanism Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the properties and reactivity of molecules. tarosdiscovery.com For this compound, advanced computational methods can provide valuable insights.

Density Functional Theory (DFT) calculations can be employed to predict various properties of the molecule, such as its electronic structure, spectroscopic characteristics, and reactivity. mdpi.comresearchgate.net These calculations can help in understanding the influence of the chloro and trifluoromethoxy substituents on the electron distribution within the aromatic ring and on the reactivity of the ester group. Computational studies can also be used to investigate the mechanisms of potential reactions, such as nucleophilic aromatic substitution or C-H activation, providing a theoretical basis for designing new synthetic transformations. researchgate.net

Moreover, computational modeling can be utilized to predict the physicochemical properties of novel derivatives of this compound, aiding in the rational design of molecules with specific desired characteristics for various applications. This predictive capability can accelerate the discovery of new functional materials and bioactive compounds. nih.gov

Strategic Derivatization for Enhanced Synthetic Utility and Targeted Applications

The unique structural features of this compound make it an attractive scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. mdpi.comresearchgate.net

In medicinal chemistry , the trifluoromethoxy group is often used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com Strategic derivatization of this compound could lead to the development of novel bioactive compounds. For instance, the ester functionality can be converted to an amide, hydrazide, or other functional groups to introduce pharmacophoric features.

In the field of agrochemicals , many pesticides and herbicides contain fluorinated aromatic moieties. mdpi.com The specific substitution pattern of this compound could serve as a starting point for the synthesis of new crop protection agents.

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-4-(trifluoromethoxy)benzoate?

The synthesis typically involves multi-step reactions starting with intermediates like 3-chloro-4-(trifluoromethoxy)benzoic acid (CAS 158580-93-9) . A key step is esterification using thionyl chloride (SOCl₂) or other chlorinating agents to activate the carboxylic acid, followed by reaction with ethanol. For example, in analogous syntheses, dichloromethane (DCM) and dimethylformamide (DMF) are used as solvents, with SOCl₂ added dropwise to form the acid chloride intermediate . Purification often involves vacuum drying or column chromatography.

Q. How should this compound be handled and stored for laboratory use?

The compound should be stored in a cool, dry environment (<4°C) under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Waste disposal must follow protocols for halogenated organics: segregate waste solvents and solids, and consult certified hazardous waste handlers . Reactions involving trifluoromethoxy groups may release HF under extreme conditions; use fluoropolymer-coated glassware and proper PPE.

Q. What spectroscopic methods are used to characterize this compound?

Basic characterization includes:

  • NMR : 1^1H and 13^13C NMR to confirm the ester group (e.g., ethyl CH₃ triplet at ~1.3 ppm and OCH₂ quartet at ~4.3 ppm) and aromatic substitution pattern.
  • LCMS : Reverse-phase LC with formic acid in acetonitrile/water gradients (e.g., Rt = 4.03 min in one study) to assess purity and molecular ion peaks .
  • IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1250–1150 cm⁻¹ (C-F stretches).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Key factors include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification.
  • Solvent system : DCM/DMF mixtures enhance solubility of intermediates .
  • Temperature control : Slow addition of SOCl₂ at 0°C minimizes side reactions.
  • Workup : Crude product isolation via vacuum evaporation followed by recrystallization from ethanol/water mixtures improves purity.

Q. What challenges arise in purifying this compound, and how are they addressed?

Challenges include:

  • By-product formation : Chlorinated by-products from incomplete esterification. Use TLC or LCMS to monitor reaction progress .
  • Hydrolysis sensitivity : Avoid aqueous workup unless necessary; use anhydrous MgSO₄ for drying organic extracts .
  • Volatility : High-vacuum drying (<1 mmHg) ensures removal of residual solvents without decomposing the ester .

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For this ester, crystallography can confirm the substitution pattern (3-chloro vs. 4-chloro) and dihedral angles of the trifluoromethoxy group. High-resolution data (≤0.8 Å) are critical for resolving disordered fluorine atoms .

Q. What contradictory data might arise in analytical characterization, and how are they resolved?

Discrepancies in LCMS retention times or NMR shifts can occur due to:

  • Rotamers : Trifluoromethoxy groups may exhibit restricted rotation, splitting NMR peaks. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce signals .
  • Ion suppression in LCMS : Adjust mobile phase pH (e.g., 0.1% formic acid vs. ammonium acetate) to enhance ionization efficiency .

Q. What methodologies are used to study the stability of this compound under varying conditions?

  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor ester hydrolysis via LCMS .
  • Light sensitivity : UV-Vis spectroscopy under accelerated UV exposure to assess photodegradation.

Q. How is this compound utilized as an intermediate in agrochemical or pharmaceutical synthesis?

The trifluoromethoxy group enhances lipophilicity and metabolic stability. For example:

  • Agrochemicals : Analogous compounds like novaluron (CAS 116714-46-6) use similar substituents for insecticidal activity .
  • Pharmaceuticals : The ester can be hydrolyzed to the free acid for coupling to amine-containing pharmacophores (e.g., sulfonamides) .

Q. What advanced computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (e.g., Gaussian 09) model the electron-withdrawing effects of the trifluoromethoxy group, predicting activation barriers for SNAr reactions at the 3-chloro position. Molecular docking studies assess steric hindrance for enzyme-targeted derivatives .

Methodological Notes

  • Key references : Synthesis , intermediates , crystallography , and agrochemical analogs .
  • Contradictions : and describe divergent purification workflows; researchers should validate methods based on specific reagent purity and equipment availability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.